4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide
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Overview
Description
4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a triazole ring, further connected to an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-phenylpiperazine with an appropriate alkylating agent, followed by the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as epilepsy and Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the triazole ring.
4-(4-Hydroxyphenyl)-1,2-dihydrophthalazin-1-one: Contains a phenylpiperazine moiety but differs in the rest of the structure.
Uniqueness
4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C21H24N6O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[4-[4-[(4-phenylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N6O/c1-17(28)22-18-7-9-21(10-8-18)27-16-19(23-24-27)15-25-11-13-26(14-12-25)20-5-3-2-4-6-20/h2-10,16H,11-15H2,1H3,(H,22,28) |
InChI Key |
CPFQNXKICZNUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(N=N2)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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